Evocalcet is a novel oral calcimimetic compound [, , , , , , , , , , , , , , , , , , , , , , , , , ]. It functions as an allosteric modulator of the calcium-sensing receptor (CaSR) [, , , , , , , , , , , , , , , , , , , , ]. Developed by Kyowa Hakko Kirin Co., Ltd., in Japan [], evocalcet was designed to improve upon several issues associated with the first-generation calcimimetic, cinacalcet [, , ]. Its primary role in scientific research lies in the investigation of its potential for managing secondary hyperparathyroidism (SHPT) [, , , , , , , , , , , , , , , , , , , , , , , , , ] and other CaSR-related pathophysiologies [].
Evocalcet is a novel oral calcimimetic agent developed primarily for the treatment of secondary hyperparathyroidism, particularly in patients undergoing hemodialysis. It was synthesized by Mitsubishi Tanabe Pharma Corporation and is chemically classified as a naphthylethylamine derivative. Evocalcet functions by activating the calcium-sensing receptor, thereby regulating parathyroid hormone levels, calcium, and phosphate concentrations in the body. This compound has been noted for its efficacy similar to that of cinacalcet but with a better safety profile, particularly regarding gastrointestinal side effects .
Evocalcet is synthesized through a series of chemical reactions involving naphthalene and ethylamine derivatives. The synthesis process includes:
The synthesis has been characterized to identify any process-related impurities, which can affect the efficacy and safety of the final product .
The molecular structure of evocalcet features a naphthylethylamine skeleton. Its chemical formula is CHN, and it possesses a molecular weight of approximately 278.37 g/mol. The compound's structural characteristics include:
Evocalcet undergoes several key chemical reactions relevant to its pharmacological activity:
Evocalcet acts primarily by activating the calcium-sensing receptor located on parathyroid cells. This mechanism involves:
Evocalcet exhibits several notable physical and chemical properties:
Evocalcet has significant applications in clinical settings:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3